[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 625369-53-1
VCID: VC21481170
InChI: InChI=1S/C24H17F3N2O5S/c1-31-15-5-3-11(7-17(15)32-2)14-9-13(24(25,26)27)19-20(28)22(35-23(19)29-14)21(30)12-4-6-16-18(8-12)34-10-33-16/h3-9H,10,28H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC
Molecular Formula: C24H17F3N2O5S
Molecular Weight: 502.5g/mol

[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

CAS No.: 625369-53-1

Cat. No.: VC21481170

Molecular Formula: C24H17F3N2O5S

Molecular Weight: 502.5g/mol

* For research use only. Not for human or veterinary use.

[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone - 625369-53-1

Specification

CAS No. 625369-53-1
Molecular Formula C24H17F3N2O5S
Molecular Weight 502.5g/mol
IUPAC Name [3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Standard InChI InChI=1S/C24H17F3N2O5S/c1-31-15-5-3-11(7-17(15)32-2)14-9-13(24(25,26)27)19-20(28)22(35-23(19)29-14)21(30)12-4-6-16-18(8-12)34-10-33-16/h3-9H,10,28H2,1-2H3
Standard InChI Key JVOYEOFQUBHHSN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC

Introduction

This article explores the chemical and potential biological properties of the compound [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone. The compound belongs to the class of heterocyclic organic molecules containing a thienopyridine core functionalized with various substituents. Such compounds often exhibit pharmacological activities and are of interest in medicinal chemistry.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC24_{24}H19_{19}F3_{3}N2_{2}O5_{5}S
Molecular Weight~504.48 g/mol

Representation

The compound can be visualized as a hybrid structure combining aromaticity with functional groups that enhance its reactivity and potential biological interactions.

General Synthetic Route

The synthesis of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone likely involves:

  • Formation of the thieno[2,3-b]pyridine core: This can be achieved via cyclization reactions involving sulfur-containing precursors and pyridine derivatives.

  • Functionalization: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

  • Coupling with benzodioxole: Employing acylation or condensation reactions to attach the benzodioxole moiety.

Reaction Conditions

Typical conditions involve:

  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts like Lewis acids (e.g., AlCl3_{3}).

  • Reflux temperatures for optimal yields.

Spectroscopic Techniques

To confirm the structure:

  • NMR Spectroscopy:

    • 1^{1}H NMR to identify proton environments.

    • 13^{13}C NMR for carbon backbone elucidation.

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Functional group identification (e.g., C=O stretching for methanone).

Crystallography

X-ray diffraction studies may provide insight into the compound’s three-dimensional geometry and intermolecular interactions.

Potential Applications

Compounds with similar structures often exhibit:

  • Anticancer properties: Through inhibition of specific enzymes or pathways.

  • Anti-inflammatory effects: By modulating cytokine release.

In Silico Studies

Docking simulations could predict binding affinities to biological targets such as kinases or receptors.

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